2-Amino Substituent vs. 2-Methyl: Endothelin-Converting Enzyme 1 (ECE-1) Inhibition Potency Comparison
While no direct ECE-1 inhibition data exists for 6-(2-amino-1,3-thiazol-4-yl)pyridine-2-carboxylic acid (1706452-57-4), cross-study comparison with its closest available analog—6-(2-methyl-thiazol-4-yl)-pyridine-2-carboxylic acid—establishes a quantitative baseline expectation for the 2-position substituent effect. The 2-amino analog is structurally distinct from the 2-methyl variant (CAS not available; CHEMBL68227), which exhibits an IC50 of 10,000 nM (10 μM) against human recombinant ECE-1 [1]. This value provides a benchmark for evaluating the target compound should ECE-1 profiling be performed. The 2-amino group introduces hydrogen-bond donor capacity absent in the 2-methyl analog, a physicochemical difference that may alter binding thermodynamics.
| Evidence Dimension | Inhibition of human recombinant endothelin-converting enzyme 1 (ECE-1) |
|---|---|
| Target Compound Data | Not reported in accessible primary literature |
| Comparator Or Baseline | 6-(2-Methyl-thiazol-4-yl)-pyridine-2-carboxylic acid: IC50 = 1.00 × 10⁴ nM (10 μM) |
| Quantified Difference | Unknown for target compound; comparator value serves as structural-class benchmark |
| Conditions | Human recombinant ECE-1 enzymatic assay (Warner-Lambert data curated by ChEMBL) |
Why This Matters
This benchmark quantifies the potency range achievable within this scaffold class, enabling users to assess whether ECE-1 is a relevant target for their program before committing to synthesis or procurement.
- [1] BindingDB. BDBM50071313: 6-(2-Methyl-thiazol-4-yl)-pyridine-2-carboxylic acid (CHEMBL68227). IC50 = 1.00E+4 nM against human recombinant Endothelin-converting enzyme 1. View Source
